N,N'-Diethyldithiooxamide
Overview
Description
N,N’-Diethyldithiooxamide is an organic compound with the molecular formula C6H12N2S2. It is a derivative of dithiooxamide, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diethyldithiooxamide can be synthesized through several methods. One common method involves the reaction of tetrachloroethylene with sulfur and primary or secondary amines in the presence of a solvent like dimethylformamide. This reaction is typically carried out under mild conditions, leading to the formation of N,N’-disubstituted dithiooxamides .
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Diethyldithiooxamide often involves the Willgerodt-Kindler reaction. This method includes the prolonged boiling of a mixture of polychloroethylenes or polychloroethanes with sulfur and an amine in organic solvents such as hydrocarbons or alcohols . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diethyldithiooxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: N,N’-Diethyldithiooxamide can participate in substitution reactions, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N,N’-Diethyldithiooxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which N,N’-Diethyldithiooxamide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s sulfur atoms play a crucial role in its binding affinity and reactivity .
Comparison with Similar Compounds
- N,N’-Dimethyldithiooxamide
- N,N’-Dicyclohexyldithiooxamide
- N,N’-Dibutyldithiooxamide
Comparison: N,N’-Diethyldithiooxamide is unique due to its specific ethyl substitutions, which influence its solubility, reactivity, and binding properties. Compared to N,N’-Dimethyldithiooxamide, the ethyl groups provide greater steric hindrance, affecting the compound’s interactions with other molecules. N,N’-Dicyclohexyldithiooxamide, with its bulkier cyclohexyl groups, exhibits different solubility and reactivity patterns .
Properties
IUPAC Name |
N,N'-diethylethanedithioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZDKRCEDKACKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)C(=S)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167806 | |
Record name | Ethanedithioamide, N,N'-diethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16475-50-6 | |
Record name | N1,N2-Diethylethanedithioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16475-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxamide, N,N'-diethyldithio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016475506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Diethyldithiooxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedithioamide, N,N'-diethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of metal complexes can N,N'-Diethyldithiooxamide form?
A1: this compound can act as a ligand to form complexes with various metal ions. Research shows its ability to coordinate with Group VA elements like antimony [] and transition metals like nickel and copper []. For instance, it forms complexes with antimony trichloride, resulting in structures like SbCl3L1.5 (where L represents this compound) []. It also forms complexes with nickel(II) and copper(II) halides and perchlorates, resulting in a range of complexes including NiL(Cl), NiL(Br), NiL(I), NiL(ClO4), CuL(Cl), CuL(Br), and CuL(ClO4) [].
Q2: Are there any crystallographic studies on this compound and its metal complexes?
A2: Yes, studies have investigated the crystal and molecular structures of both free and metal-complexed this compound. For example, the crystal structure of SbCl3L1.5 (L = N,N′-Diethyldithiooxamide) has been determined, providing insights into the coordination geometry and bonding within the complex [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.